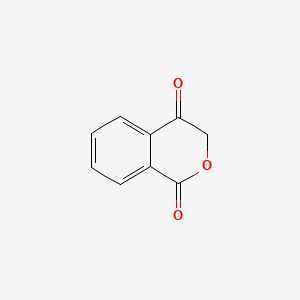

Isochroman-1,4-dione

Description

BenchChem offers high-quality Isochroman-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isochroman-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isochromene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPUZPKXFMJGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507163 | |

| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-27-6 | |

| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isochroman-1,4-dione: Synthesis, Structure, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isochroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic molecules.[1] Among its oxygenated derivatives, isochroman-1,4-dione represents a key reactive intermediate and a valuable building block in organic synthesis. Its unique structural features, characterized by a fused benzene ring and a dihydropyran-1,4-dione system, give rise to a fascinating array of chemical properties and potential applications, particularly in the realm of medicinal chemistry. This guide provides a comprehensive technical overview of isochroman-1,4-dione, consolidating essential information on its chemical structure, synthesis, spectroscopic characterization, and reactivity. Furthermore, we will explore its potential as a pharmacophore in the development of novel therapeutic agents.

Core Molecular Structure and Physicochemical Properties

Isochroman-1,4-dione, with the chemical formula C₉H₆O₃ and a molecular weight of 162.14 g/mol , is a bicyclic compound featuring a benzene ring fused to a dihydropyran ring containing two carbonyl groups at positions 1 and 4.[2] The presence of both an ester and a ketone functionality within a cyclic framework dictates its chemical behavior and reactivity.

Table 1: Physicochemical Properties of Isochroman-1,4-dione

| Property | Value | Reference(s) |

| CAS Number | 5693-27-6 | [2] |

| Molecular Formula | C₉H₆O₃ | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 147-149 °C | |

| Solubility | Soluble in many organic solvents.[3] | [3] |

A crucial aspect of isochroman-1,4-dione's structure is its tautomeric relationship with 4-hydroxyisochromen-1-one. This equilibrium, influenced by the solvent and pH, can affect its spectroscopic properties and reactivity. The enolic form possesses a hydroxyl group, which can alter its hydrogen bonding capabilities and nucleophilic/electrophilic character.

Synthesis of Isochroman-1,4-dione: A Detailed Protocol

The classical and most cited synthesis of isochroman-1,4-dione involves the intramolecular cyclization of o-bromoacetylbenzoic acid. This method, first reported by E. B. Knott in 1963, remains a reliable route to this important intermediate.[4]

Synthesis from o-Bromoacetylbenzoic Acid

The underlying principle of this synthesis is an intramolecular nucleophilic substitution, where the carboxylate anion displaces the bromide to form the six-membered heterocyclic ring. The choice of base and solvent is critical to facilitate this reaction and minimize side products.

Experimental Protocol: Synthesis of Isochroman-1,4-dione

Materials:

-

o-Bromoacetylbenzoic acid

-

Anhydrous sodium acetate

-

Ethanol

-

Pyridine

-

Water

Procedure:

-

A solution of o-bromoacetylbenzoic acid in ethanol is treated with anhydrous sodium acetate.

-

The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified. Recrystallization from a suitable solvent system, such as a mixture of pyridine and water, yields the crystalline isochroman-1,4-dione.

Causality Behind Experimental Choices:

-

Anhydrous Sodium Acetate: Acts as a weak base to deprotonate the carboxylic acid, forming the carboxylate nucleophile without promoting significant side reactions that might occur with a stronger base.

-

Ethanol: Serves as a suitable solvent that dissolves the starting material and facilitates the reaction at a moderate reflux temperature.

-

Pyridine/Water for Recrystallization: This solvent mixture is effective for purifying the final product, leveraging the differential solubility of isochroman-1,4-dione and any impurities at different temperatures.

Spectroscopic Characterization

A thorough characterization of isochroman-1,4-dione is essential for its unambiguous identification and for understanding its electronic structure. The following data provides a benchmark for researchers working with this compound.

Table 2: Spectroscopic Data for Isochroman-1,4-dione

| Technique | Key Features |

| Infrared (IR) | Strong carbonyl absorptions are expected in the region of 1680-1760 cm⁻¹, corresponding to the ketone and ester carbonyl groups. |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). A key feature would be the singlet for the methylene protons of the dihydropyran ring. |

| ¹³C NMR | The spectrum would be characterized by signals for the two carbonyl carbons in the downfield region (δ 160-200 ppm), along with signals for the aromatic carbons and the methylene carbon. |

| Mass Spectrometry (MS) | The molecular ion peak would be observed at m/z = 162. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the bicyclic system.[5] |

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of isochroman-1,4-dione is dominated by the presence of two carbonyl groups and an active methylene group, making it a versatile synthon.

Reactivity of the Methylene Group

The methylene group (C-3) is positioned between two electron-withdrawing carbonyl groups, rendering the protons on this carbon acidic and the carbon itself nucleophilic. This "active methylene" character is a cornerstone of its reactivity.

Reaction with Phenylhydrazine:

Isochroman-1,4-dione readily reacts with phenylhydrazine to form a phenylhydrazone. This reaction serves as a classical qualitative test for the ketone functionality.

Caption: Formation of a phenylhydrazone from isochroman-1,4-dione.

Mechanism: The reaction proceeds via a nucleophilic attack of the nitrogen atom of phenylhydrazine on the ketonic carbonyl carbon (C-4) of isochroman-1,4-dione, followed by dehydration to yield the corresponding phenylhydrazone.

Reactions at the Carbonyl Groups

The carbonyl groups of isochroman-1,4-dione are susceptible to attack by various nucleophiles.

Reaction with Ethyl Orthoformate:

In the presence of acetic anhydride, isochroman-1,4-dione reacts with ethyl orthoformate to yield 3-ethoxymethyleneisochroman-1,4-dione. This reaction highlights the reactivity of the active methylene group in a condensation reaction.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for isochroman-1,4-dione is limited in the public domain, the isochroman scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6] Derivatives of isochroman have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents.[6][7][8]

The reactive nature of isochroman-1,4-dione makes it an attractive starting material for the synthesis of a diverse library of isochroman derivatives. By modifying the core structure at the C-3 and C-4 positions, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the therapeutic potential of this scaffold.

For instance, the introduction of various substituents via reactions at the active methylene group or the carbonyl functionalities can lead to novel compounds with tailored biological profiles. The dione moiety itself is a feature found in several classes of cytotoxic agents, suggesting that isochroman-1,4-dione and its derivatives warrant further investigation for their potential as anticancer agents.[8]

Conclusion and Future Perspectives

Isochroman-1,4-dione is a versatile and reactive heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its diverse reactivity, makes it a valuable tool for the construction of more complex molecular architectures. While the full extent of its biological activities remains to be explored, the established pharmacological importance of the isochroman scaffold suggests that isochroman-1,4-dione is a promising platform for the development of novel therapeutic agents. Future research should focus on a more comprehensive evaluation of its biological properties, including its cytotoxicity against a panel of cancer cell lines and its antimicrobial activity against various pathogens. Furthermore, the exploration of its reactivity with a wider range of nucleophiles and electrophiles will undoubtedly lead to the discovery of new and interesting molecular entities with potential applications in drug discovery and materials science.

References

-

Synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones via copper/photoredox dual-catalyzed carbolactonization of alkenes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

AM1 and ESI/MS study of the Fragmentation of 4-Acyl Isochroman-1,3- Diones: Correlation between Electronic charges of Atoms and. Available at: [Link]

-

-

Isochroman-1,4-dione and some of its reactions - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

-

-

Synthesis of Isochroman-1,3-diones - J-Stage. Available at: [Link]

- EP0906304B1 - Process for preparing 3-isochromanone - Google Patents.

-

Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed. Available at: [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. Available at: [Link]

-

Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications - bioRxiv. Available at: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. Available at: [Link]

-

Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed. Available at: [Link]

-

Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 62. Isochroman-1,4-dione and some of its reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. isca.me [isca.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isochroman-1,4-dione: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Isochroman-1,4-dione, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. From its fundamental chemical identity to its synthesis and burgeoning therapeutic applications, this document serves as a critical resource for professionals engaged in cutting-edge research.

Core Compound Identification

-

IUPAC Name: 1H-2-Benzopyran-1,4(3H)-dione

-

CAS Number: 5693-27-6

-

Molecular Formula: C₉H₆O₃

-

Molecular Weight: 162.14 g/mol

Synonyms:

-

1,4-Dioxoisochroman

-

4-Oxo-3,4-dihydroisocoumarin

| Property | Value | Source |

| Molecular Weight | 162.14 g/mol | |

| Topological Polar Surface Area | 43.4 Ų | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 0 |

Synthesis of Isochroman-1,4-dione: A Validated Protocol

The synthesis of Isochroman-1,4-dione is reliably achieved from 2-acetylbenzoic acid. The following protocol is a proven method for obtaining this target compound.

Experimental Protocol: Synthesis from 2-Acetylbenzoic Acid

Step 1: Bromination and Cyclization

-

To a stirred solution of 2-acetylbenzoic acid (8.458 g, 51.52 mmol) in acetic acid (50.0 mL), add 30 mL of 33% hydrobromic acid in acetic acid.

-

Slowly add bromine (8.646 g, 54.10 mmol) to the solution.

-

Heat the reaction mixture to 40°C with stirring for 30 minutes.

-

Pour the reaction mixture into 300 mL of water.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and concentrate in vacuo to yield the crude intermediate.

Step 2: Reflux and Purification

-

Dissolve the crude intermediate in a mixture of acetic acid (25 mL), toluene (130 mL), and water (30 mL).

-

Stir the resulting mixture at reflux overnight.

-

Cool the reaction to room temperature and separate the layers.

-

Concentrate the organic layer in vacuo.

-

Purify the residue by flash column chromatography (120g column, eluent 0-55% EtOAc in hexane) to afford the title compound (5.24g, 63% yield).[1]

Causality in Experimental Choices

The use of hydrobromic acid and bromine in the initial step facilitates the bromination of the acetyl group, a key transformation for the subsequent cyclization. The overnight reflux in a biphasic system of toluene, acetic acid, and water provides the necessary conditions for the intramolecular reaction to form the isochroman ring system.

Spectroscopic Data

-

¹H NMR (400 MHz, Chloroform-d): δ 8.36 - 8.28 (m, 1H), 8.17 - 8.07 (m, 1H), 7.95 - 7.79 (m, 2H), 5.16 (s, 2H).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 73.4, 125.6, 128.0, 130.9, 131.8, 134.7, 135.9, 161.4, 189.5.

Chemical Reactivity and Synthetic Utility

While extensive research on the reactivity of Isochroman-1,4-dione is ongoing, studies on related isochromanones provide valuable insights. A notable example is the involvement of isochroman-3,4-dione in Diels-Alder reactions. This suggests that the dione functionality in Isochroman-1,4-dione could also serve as a reactive center for various cycloaddition and nucleophilic addition reactions, making it a valuable building block in the synthesis of complex polycyclic molecules.[2][3][4]

A 1963 study by E. B. Knott specifically investigated the reactions of Isochroman-1,4-dione, highlighting its potential for further chemical transformations.[5] This foundational work underscores the compound's utility as a scaffold for generating diverse chemical libraries.

Diagram: Synthesis of Isochroman-1,4-dione

Caption: Synthetic pathway for Isochroman-1,4-dione.

Applications in Drug Development and Medicinal Chemistry

The isochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This makes Isochroman-1,4-dione a highly attractive starting point for the development of novel therapeutic agents.

Established Biological Activities of the Isochroman Scaffold

-

Antihypertensive Activity: A notable example is the development of isochroman-4-one hybrids bearing a piperazine moiety, which have shown promise as α1-adrenergic receptor antagonists for the treatment of hypertension.[6]

-

Anti-inflammatory and Anti-ulcer Properties: Derivatives of 1H-2-benzopyran-1-one, the core structure of isochromanones, have been investigated for their gastroprotective and anti-inflammatory effects.

-

Anticancer Potential: The related naphthoquinone scaffold, which shares structural similarities, is found in several frontline chemotherapy drugs.[7] This suggests that isochroman-based compounds could be explored for their antiproliferative properties.

Diagram: Isochroman Scaffold in Drug Discovery

Caption: Therapeutic potential of the isochroman scaffold.

Conclusion and Future Directions

Isochroman-1,4-dione is a versatile heterocyclic compound with a straightforward synthesis and significant potential for further chemical modification. Its core structure is present in numerous biologically active molecules, making it a valuable asset for drug discovery programs. Future research should focus on a more detailed exploration of its reactivity profile and the systematic evaluation of its derivatives in various pharmacological assays to unlock its full therapeutic potential.

References

-

PubChem. 1H-2-Benzopyran-1,4(3H)-dione. [Link]

-

Knott, E. B. (1963). 62. Isochroman-1,4-dione and some of its reactions. Journal of the Chemical Society (Resumed), 402. [Link]

-

Mousavi, M. S., Di Mola, A., Pierri, G., & Massa, A. (2024). Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. The Journal of Organic Chemistry. [Link]

-

PubMed. Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels-Alder Reaction for the Construction of Bridged Polycyclic Lactones. [Link]

- Liu, Y. F., Li, C., & Yang, G. P. (2023). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. European Journal of Organic Chemistry, 26(25), e202300452.

-

American Chemical Society. Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels. [Link]

-

PubMed. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. [Link]

-

PubMed Central (PMC). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

Sources

- 1. Isochroman synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels-Alder Reaction for the Construction of Bridged Polycyclic Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 62. Isochroman-1,4-dione and some of its reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Isochroman Scaffold

An In-depth Technical Guide to the Physical and Chemical Properties of Isochroman-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

The isochroman ring system is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Derivatives of isochroman have demonstrated a wide spectrum of biological activities, including antihypertensive, antitumor, and anti-inflammatory properties, making them attractive scaffolds for drug discovery and development programs.[1][2] Isochroman-1,4-dione, a key derivative, serves as a versatile synthetic intermediate, offering multiple reactive sites for chemical elaboration. Understanding the fundamental physical and chemical properties of this core structure is paramount for its effective utilization in the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, physical characteristics, spectroscopic signature, and chemical reactivity of Isochroman-1,4-dione, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Identification

Isochroman-1,4-dione is a bicyclic compound featuring a benzene ring fused to a dihydropyran-1,4-dione ring. Its systematic IUPAC name is 1H-2-Benzopyran-1,4(3H)-dione.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₃ | [3][4][5] |

| Molecular Weight | 162.14 g/mol | [3][4][5] |

| CAS Number | 5693-27-6 | [3][4][5] |

| Synonyms | 1H-2-Benzopyran-1,4(3H)-dione, 1,4-Dioxoisochroman | [3][4] |

Synthesis of Isochroman-1,4-dione

The preparation of Isochroman-1,4-dione is reliably achieved from 2-acetylbenzoic acid through a two-step process involving bromination followed by cyclization.[2][6] The causality behind this synthetic choice lies in the accessibility of the starting material and the efficiency of the transformation. The initial bromination at the alpha-position to the acetyl group installs a good leaving group, facilitating the subsequent intramolecular nucleophilic attack by the carboxylic acid to form the heterocyclic ring.

Experimental Protocol: Synthesis from 2-Acetylbenzoic Acid[2][6]

Step 1: Bromination of 2-Acetylbenzoic Acid

-

To a solution of 2-acetylbenzoic acid (1.0 equivalent) in acetic acid, add 33% hydrogen bromide in acetic acid.

-

To this stirred solution, add bromine (1.05 equivalents) dropwise.

-

Heat the reaction mixture to 40°C and maintain with stirring for 30 minutes.

-

Pour the reaction mixture into water and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and concentrate in vacuo to yield the crude bromoacetyl intermediate.

Step 2: Cyclization to Isochroman-1,4-dione

-

Dissolve the crude intermediate from Step 1 in a mixture of acetic acid, toluene, and water.

-

Heat the resulting mixture to reflux and stir overnight.

-

After cooling to room temperature, separate the layers.

-

Concentrate the organic layer in vacuo.

-

Purify the residue by flash column chromatography (eluent: 0-55% ethyl acetate in hexane) to afford Isochroman-1,4-dione as a solid.

A representative large-scale procedure reports a yield of 75%.[6]

Physical Properties

The physical properties of a compound are crucial for its handling, purification, and formulation. Below is a summary of the known physical properties of Isochroman-1,4-dione.

| Property | Value | Source |

| Melting Point | 149-150 °C | [2] |

| Appearance | Solid | [6] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | [7] |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | [8] |

| logP | 1.4 | [8] |

| Hydrogen Bond Donors | 0 | [4][5] |

| Hydrogen Bond Acceptors | 3 | [4][5] |

The melting point of the related compound, isochroman-1,3-dione, is reported as 143 °C, which is in a similar range.[9] The solubility profile is consistent with a moderately polar organic molecule, as evidenced by its successful purification using a hexane/ethyl acetate gradient.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide a detailed fingerprint of the molecular structure. The data presented below is for a sample dissolved in deuterated chloroform (CDCl₃).

1H NMR (400 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.36 - 8.28 | m | 1H | Aromatic CH |

| 8.17 - 8.07 | m | 1H | Aromatic CH |

| 7.95 - 7.79 | m | 2H | Aromatic CH |

| 5.16 | s | 2H | -O-CH₂-C=O |

13C NMR

While a complete assignment from the initial search results is not available, the reported chemical shifts are consistent with the structure of Isochroman-1,4-dione.

Chemical Properties and Reactivity

The chemical reactivity of Isochroman-1,4-dione is primarily dictated by the presence of two carbonyl groups and an activated methylene group. The seminal work by E. B. Knott, "Isochroman-1,4-dione and some of its reactions," published in the Journal of the Chemical Society in 1963, provides a foundational understanding of its chemical behavior.[1]

Nucleophilicity of the Methylene Group

A key feature of Isochroman-1,4-dione is the nucleophilic character of the C-3 methylene group, which is flanked by an ether oxygen and a carbonyl group. This makes the protons on this carbon acidic and susceptible to deprotonation, leading to the formation of an enolate that can participate in various reactions.

Reactions with Electrophiles

Given the nucleophilic nature of the C-3 position, Isochroman-1,4-dione is expected to react with a range of electrophiles. These reactions would likely include alkylations, aldol-type condensations, and Michael additions. The specific conditions and outcomes of these reactions are detailed in the work by Knott.[1]

Reactivity of the Carbonyl Groups

The two carbonyl groups at positions 1 and 4 are susceptible to nucleophilic attack. The lactone carbonyl at C-1 is part of an ester functionality and can undergo reactions typical of esters, such as hydrolysis or aminolysis, although likely under more forcing conditions due to its cyclic nature. The ketone carbonyl at C-4 can undergo reactions such as reduction, Grignard additions, and Wittig reactions.

The reactivity of related isochroman-dione systems in cycloaddition reactions, such as the Diels-Alder reaction, suggests that the dione moiety can act as a dienophile, further highlighting the synthetic utility of this scaffold.[10]

Applications in Drug Discovery and Development

The Isochroman-1,4-dione scaffold, with its multiple points for chemical diversification, is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The inherent biological relevance of the broader isochroman class of molecules suggests that derivatives of Isochroman-1,4-dione could exhibit interesting pharmacological profiles. Its utility as a synthetic intermediate allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

Isochroman-1,4-dione is a synthetically accessible and reactive heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its synthesis, physical properties, spectroscopic characterization, and key aspects of its chemical reactivity. A thorough understanding of these fundamental properties is essential for any researcher aiming to exploit this versatile scaffold in the development of novel molecules with potential therapeutic applications.

References

- 1. 62. Isochroman-1,4-dione and some of its reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 1H-2-Benzopyran-1,4(3H)-dione|lookchem [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Isochroman | 493-05-0 [chemicalbook.com]

- 8. 1H-2-Benzopyran-1,4(3H)-dione | C9H6O3 | CID 12695679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isochroman-1,3-dione [stenutz.eu]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of Isochroman-1,4-dione: A Technical Guide

Introduction

Isochroman-1,4-dione, a member of the isochroman family of heterocyclic compounds, presents a unique structural framework containing both a lactone and a ketone within a bicyclic system. Its molecular formula is C₉H₆O₃ and it has a molecular weight of 162.14 g/mol .[1][2] The analysis of such molecules is critical in the fields of organic synthesis, medicinal chemistry, and materials science, where a precise understanding of molecular structure is paramount for predicting reactivity, biological activity, and physical properties. This guide provides an in-depth analysis of the expected spectroscopic data for isochroman-1,4-dione, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

The structure of isochroman-1,4-dione features a benzene ring fused to a six-membered heterocyclic ring containing an ester (lactone) and a ketone. This arrangement dictates a rigid conformation and a specific electronic environment for each atom, which in turn governs its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For isochroman-1,4-dione, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of isochroman-1,4-dione is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the two carbonyl groups and the ether oxygen.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.0 - 8.2 | d | ~7-8 |

| H-6 | ~7.6 - 7.8 | t | ~7-8 |

| H-7 | ~7.4 - 7.6 | t | ~7-8 |

| H-8 | ~7.2 - 7.4 | d | ~7-8 |

| H-3 | ~4.5 - 4.8 | s | - |

Interpretation:

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons will appear in the downfield region of the spectrum, typically between 7.2 and 8.2 ppm, due to the deshielding effect of the aromatic ring current. The H-5 proton, being ortho to the electron-withdrawing carbonyl group at C-4, is expected to be the most deshielded. The multiplicities will arise from coupling to adjacent aromatic protons.

-

Methylene Protons (H-3): The two protons on C-3 are adjacent to both the ether oxygen and the C-4 ketone. This environment will cause a significant downfield shift, likely in the range of 4.5 - 4.8 ppm. Due to the absence of adjacent protons, this signal is predicted to be a singlet.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~165 - 170 |

| C-4 | ~190 - 200 |

| C-3 | ~70 - 75 |

| C-4a | ~130 - 135 |

| C-5 | ~125 - 130 |

| C-6 | ~130 - 135 |

| C-7 | ~125 - 130 |

| C-8 | ~120 - 125 |

| C-8a | ~135 - 140 |

Interpretation:

-

Carbonyl Carbons (C-1 and C-4): Two distinct signals are expected in the far downfield region. The lactone carbonyl (C-1) is anticipated to appear around 165-170 ppm, while the ketone carbonyl (C-4) will be further downfield, in the 190-200 ppm range.[3][4]

-

Aliphatic Carbon (C-3): The carbon adjacent to the ether oxygen (C-3) will be found in the 70-75 ppm region.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons will resonate in the 120-140 ppm range. The quaternary carbons (C-4a and C-8a) will likely show weaker signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. In isochroman-1,4-dione, the two carbonyl groups will give rise to strong, characteristic absorption bands.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1750 - 1770 | Strong |

| C=O (Lactone) | ~1720 - 1740 | Strong |

| C-O-C (Ether) | ~1200 - 1300 | Strong |

| C=C (Aromatic) | ~1450 - 1600 | Medium |

| C-H (Aromatic) | ~3000 - 3100 | Medium |

| C-H (Aliphatic) | ~2850 - 3000 | Medium |

Interpretation:

The most prominent features of the IR spectrum will be the two strong carbonyl stretching vibrations. Due to the cyclic nature and the influence of the adjacent oxygen atom, the ketone stretch is expected at a higher frequency than the lactone stretch.[5][6] The presence of both a strong C-O-C stretch and aromatic C=C and C-H absorptions would further confirm the structure.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted MS Data:

| m/z | Predicted Identity |

| 162 | [M]⁺ (Molecular Ion) |

| 134 | [M - CO]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation:

The molecular ion peak is expected at an m/z of 162, corresponding to the molecular weight of isochroman-1,4-dione.[1][2] Common fragmentation pathways for such compounds include the loss of carbon monoxide (CO) from the ketene moiety, leading to a fragment at m/z 134.[9][10] Further fragmentation of the aromatic ring can lead to characteristic ions at m/z 104 and 76.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for isochroman-1,4-dione, the following general protocols are recommended:

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Molecular Structure

Caption: Structure of Isochroman-1,4-dione with atom numbering.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of Isochroman-1,4-dione.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of isochroman-1,4-dione. The expected ¹H NMR, ¹³C NMR, IR, and MS data have been detailed based on fundamental principles and comparison with structurally related compounds. The presented data and interpretations serve as a valuable resource for researchers working on the synthesis and characterization of isochroman derivatives. It is important to emphasize that experimental verification is crucial for confirming the proposed spectroscopic profile.

References

- Djandé, A., et al. (2011). AM1 and ESI/MS study of the Fragmentation of 4-Acyl Isochroman-1,3- Diones: Correlation between Electronic charges of Atoms and Fragmentations processes. Research Journal of Chemical Sciences, 1(3), 78-86.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Journal of Molecular Structure, 1224, 129033.

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

- Bayo, K., et al. (2012). AM1 and electron impact mass spectrometry study of the fragmentation of 4-acyl isochroman-1,3-diones. Bulletin of the Chemical Society of Ethiopia, 26(2).

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

- Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21—Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 777-791.

-

UC Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Scribd. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups Vibration Position (CM) Intensity Notes Alkanes Alkenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

American Chemical Society. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Results for "1D NMR Spectroscopy". Retrieved from [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. scribd.com [scribd.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

Tautomerism of Isochroman-1,4-dione to 4-hydroxyisochromen-1-one

An In-depth Technical Guide to the Tautomerism of Isochroman-1,4-dione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by isochroman-1,4-dione and its corresponding enol form, 4-hydroxyisochromen-1-one. This equilibrium is of significant interest to researchers in synthetic chemistry and drug development due to the distinct physicochemical and pharmacological profiles of each tautomer. We will delve into the fundamental principles governing this equilibrium, the structural and environmental factors that influence the predominance of one form, and the analytical methodologies required for robust characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this dynamic chemical system.

Introduction: The Duality of the Isochroman-1,4-dione Scaffold

The isochroman-1,4-dione core is a member of the broader isocoumarin family, a class of compounds prevalent in natural products and recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] However, the reactivity and biological interaction of isochroman-1,4-dione are not defined by this single structure alone. It exists in a dynamic equilibrium with its enol tautomer, 4-hydroxyisochromen-1-one.

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[2][3] The specific case of isochroman-1,4-dione is a classic example of keto-enol tautomerism, where the equilibrium lies between a dicarbonyl (keto) form and a hydroxyl-alkene (enol) form.[4][5] Understanding the delicate balance of this equilibrium is paramount, as the two tautomers present different hydrogen bonding capabilities, molecular geometries, and electronic distributions, which can profoundly impact their interaction with biological targets.

This guide provides an authoritative overview of this tautomeric system, moving from foundational principles to practical experimental protocols for its investigation.

The Core Equilibrium: A Structural Perspective

The interconversion between isochroman-1,4-dione and 4-hydroxyisochromen-1-one involves the migration of a proton from the C-3 position to the C-4 carbonyl oxygen, with a concurrent rearrangement of pi electrons.

Caption: The tautomeric equilibrium between the keto and enol forms.

For simple aliphatic ketones and aldehydes, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond.[5] However, in the isochroman-1,4-dione system, several factors can shift this equilibrium significantly toward the enol form.

Driving Forces: Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is dictated by a combination of intramolecular (structural) and intermolecular (environmental) factors.

Structural Stabilization of the Enol Tautomer

-

Conjugation: The enol form, 4-hydroxyisochromen-1-one, possesses an extended π-conjugated system that includes the benzene ring, the enol double bond, and the lactone carbonyl. This delocalization of electrons provides significant resonance stabilization, which is absent in the cross-conjugated keto tautomer.[4][5]

-

Intramolecular Hydrogen Bonding: The geometry of the enol form allows for the formation of a stabilizing intramolecular hydrogen bond between the C-4 hydroxyl group and the C-1 carbonyl oxygen. This creates a pseudo-aromatic six-membered ring, further lowering the energy of the enol tautomer.[5][6]

Environmental Influences: Solvent and pH

-

Solvent Polarity: The choice of solvent can modulate the tautomeric ratio. Nonpolar solvents, which cannot compete for hydrogen bonding, tend to favor the enol form by preserving the intramolecular hydrogen bond.[4] In contrast, polar protic solvents can solvate both tautomers, potentially shifting the equilibrium.

-

pH and Catalysis: The interconversion is catalyzed by both acid and base. Understanding these mechanisms is crucial for controlling and studying the system.[5][7]

Caption: Mechanisms for acid- and base-catalyzed enolization.

Analytical Characterization: A Multi-Technique Approach

Distinguishing and quantifying the tautomers in solution requires a combination of spectroscopic techniques. Each method provides unique structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution, providing unambiguous structural data and allowing for the determination of the relative populations of each isomer.[8]

| Signal Assignment | Isochroman-1,4-dione (Keto) | 4-Hydroxyisochromen-1-one (Enol) | Rationale for Distinction |

| ¹H NMR (ppm) | |||

| Methylene Protons (C3-H₂) | ~4.0-4.5 (singlet) | Absent | The key diagnostic signal. Presence indicates the keto form. |

| Vinylic Proton (C3-H) | Absent | ~6.0-6.5 (singlet) | Appearance confirms the presence of the enol's C=C bond. |

| Enolic Hydroxyl (C4-OH) | Absent | ~10-15 (broad singlet) | Highly deshielded due to intramolecular H-bonding. |

| Aromatic Protons | ~7.2-8.0 | ~7.3-8.2 | Shifts will vary slightly due to changes in conjugation. |

| ¹³C NMR (ppm) | |||

| Keto Carbonyl (C4) | ~190-200 | Absent | Characteristic ketone/aldehyde chemical shift. |

| Lactone Carbonyl (C1) | ~165-170 | ~160-165 | Shift influenced by conjugation in the enol form. |

| Methylene Carbon (C3) | ~45-55 | Absent | Aliphatic carbon signal unique to the keto form. |

| Enolic Carbons (C3, C4) | Absent | C3: ~90-100, C4: ~160-170 | Vinylic and oxygen-substituted carbon signals are diagnostic for the enol. |

Vibrational and Electronic Spectroscopy

-

Infrared (IR) Spectroscopy: In the solid state or concentrated solution, IR can differentiate the tautomers. The keto form will exhibit two distinct C=O stretching bands (lactone and ketone), while the enol form will show a single lactone C=O stretch, a broad O-H stretch, and a C=C stretching vibration.[9]

-

UV-Visible Spectroscopy: The extended conjugation of the enol tautomer results in electronic transitions at lower energy. Consequently, 4-hydroxyisochromen-1-one will exhibit a maximum absorption wavelength (λ_max) at a significantly longer wavelength (a bathochromic shift) compared to the keto form.[10][11] This property is particularly useful for quantitative analysis and for monitoring the equilibrium under different conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous structural proof of the dominant tautomeric form in the solid state.[12][13] This technique is invaluable for validating the interpretations made from spectroscopic data in solution.

Experimental Protocol: NMR-Based Quantification of Tautomeric Equilibrium

This protocol outlines a self-validating system for determining the keto-enol equilibrium constant (K_eq) in a given solvent using ¹H NMR spectroscopy.

Workflow Overview

Caption: Experimental workflow for NMR analysis of tautomerism.

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity isochroman-1,4-dione.

-

Dissolve the sample in 0.6 mL of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.

-

Acquire a standard ¹H NMR spectrum. Causality Check: For quantitative accuracy, the relaxation delay (d1) must be at least 5 times the longest T₁ relaxation time of the protons being integrated. A d1 of 10-15 seconds is generally sufficient.

-

-

Data Processing:

-

Process the raw data (FID) using appropriate software. This involves Fourier transformation, careful phase correction, and baseline correction to ensure accurate integration.

-

-

Analysis and Calculation:

-

Identify the diagnostic signals: the singlet for the C3-H₂ protons of the keto form and the singlet for the C3-H vinylic proton of the enol form.

-

Calibrate the spectrum (e.g., to the residual solvent peak).

-

Carefully integrate both diagnostic signals. Let Integ_Keto be the integral of the keto methylene peak and Integ_Enol be the integral of the enol vinylic peak.

-

Self-Validation: The sum of the normalized integrals should correspond to the total number of protons expected for that position.

-

Calculate the mole fraction and the equilibrium constant (K_eq):

-

Mole Fraction (Enol) = (Integ_Enol) / (Integ_Enol + (Integ_Keto / 2))

-

K_eq = [Enol] / [Keto] = (Integ_Enol) / (Integ_Keto / 2)

-

Note: The keto integral is divided by two because it represents two protons.

-

-

Conclusion: Implications for Research and Development

The tautomerism of isochroman-1,4-dione into 4-hydroxyisochromen-1-one is a clear demonstration that a single molecular formula can represent a dynamic system of interconverting structures. The strong preference for the enol form, driven by conjugation and intramolecular hydrogen bonding, distinguishes it from simple acyclic dicarbonyls. For professionals in drug discovery, recognizing and characterizing this equilibrium is not merely an academic exercise. The predominant tautomer in a physiological environment will dictate the molecule's binding mode, solubility, and metabolic stability. A thorough understanding, achieved through the multi-spectroscopic approach detailed in this guide, is essential for the rational design of novel therapeutics based on the isocoumarin scaffold.

References

- A Synthesis of 4-(Hydroxymethyl)-1 H-isochromen-1-one Analogs by Hydroxyl Oxetane Rearrangement in Protonic Acids. Organic Letters.

- An In-depth Technical Guide to 7-Hydroxyisochroman-1-one: Synthesis and Chemical Identity. Benchchem.

- Keto−Enol/Enolate Equilibria in the Isochroman-4-one System. Effect of a β-Oxygen Substituent. ResearchGate.

- Synthesis of 6-hydroxyisochromenes and 6-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one. HETEROCYCLES.

- Study of the conformations and tautomerisation pathway in (Z)-4-(hydroxypropyl) isochroman-1, 3‑dione: Analysis through energy, vibrational signatures and hardness profiles. OUCI.

- Keto−Enol/Enolate Equilibria in the Isochroman-4-one System. Effect of a β-Oxygen Substituent. Journal of the American Chemical Society.

- Keto-enol/enolate equilibria in the isochroman-4-one system. Effect of a beta-oxygen substituent. PubMed.

- Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC - NIH.

- Isochroman(493-05-0) 1H NMR spectrum. ChemicalBook.

- An efficient, catalyst-free, one-pot synthesis of 4H-chromene derivatives and investigating their biological activities. ScienceDirect.

- An In-depth Technical Guide to 7-Hydroxyisochroman-1-one and Related Compounds. Benchchem.

- Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH.

- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

- 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.

- Application Notes and Protocols: Synthesis of 7-Hydroxyisochroman-1-one. Benchchem.

- Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. PubMed Central.

- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC.

- Crystal structure of 4-(α-hydroxy-p-nitrobenzyl)isochroman-1,3-dione, C16H9NO6. Zeitschrift für Kristallographie - New Crystal Structures.

- NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2.

- 5693-27-6 | Isochroman-1,4-dione. ChemScene.

- Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin. Benchchem.

- NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate.

- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv.

- Interpreting UV-Vis Spectra. University of Toronto Scarborough.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Hawai'i.

- Exploring serial crystallography for drug discovery. bioRxiv.

- Tautomerism is not exhibited by : (1) \mathrm { CH } - Filo. Filo.

- 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks.

- UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. PubMed.

- 9.4.2. Tautomers. Chemistry LibreTexts.

- Chemical crystallography by serial femtosecond X-ray diffraction. PubMed - NIH.

- Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate.

- Isochroman-1,4-dione and some of its reactions. Journal of the Chemical Society (Resumed).

- 5693-27-6|Isochroman-1,4-dione|BLD Pharm. BLD Pharm.

- Why does 1,4-benzoquinone not show tautomerism?. Quora.

- organic chemistry - Explain the enolisation process of 5,8-dihydroxynaphthalene-1,4-dione. Chemistry Stack Exchange.

- Tautomerism of 4,4-dihydroxy-1,1-naphthaldazine studied by experimental and theoretical methods. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR study of tautomerism in natural perylenequinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. Chemical crystallography by serial femtosecond X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Significance of the Isochroman Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman scaffold, a privileged heterocyclic system composed of a fused benzene and dihydropyran ring, is a cornerstone in natural product chemistry and medicinal chemistry.[1] Found in a multitude of natural products, particularly from fungal sources, compounds containing this motif exhibit an extensive range of potent biological activities.[1][2] This guide synthesizes the current understanding of the isochroman scaffold, detailing its prevalence, diverse pharmacological applications, and the underlying mechanisms of action. We will explore its significance in oncology, infectious diseases, and neurobiology, providing insights into structure-activity relationships (SAR), and presenting detailed synthetic and analytical protocols. This document serves as a comprehensive resource for professionals engaged in drug discovery and development, aiming to leverage the therapeutic potential of this remarkable scaffold.

Introduction: The Isochroman Core

The isochroman ring system is a fundamental structural unit present in numerous biologically active natural products and synthetic pharmaceuticals.[3] Its journey began with its discovery in secondary metabolites isolated from fungi, such as Penicillium stecki, which produces 3,7-dimethyl-8-hydroxy-6-methoxyisochroman.[1] This discovery opened the door to identifying a vast family of related compounds.

The scaffold's unique three-dimensional conformation and the electronic properties conferred by the embedded oxygen heterocycle make it an ideal framework for interacting with various biological targets.[2] Its structural rigidity, combined with the potential for diverse substitutions on both the aromatic and pyran rings, allows for the fine-tuning of pharmacological properties. This inherent versatility has made the isochroman core a subject of intense investigation and a frequent "hit" in drug screening campaigns.

Pharmacological Landscape of Isochroman Derivatives

Medicinal chemists have successfully developed a wide array of isochroman-based compounds that demonstrate significant therapeutic potential across several disease areas.[4][5] The scaffold's broad bioactivity is a testament to its ability to be chemically modified to achieve specific interactions with biological macromolecules.

Anticancer Activity

A significant portion of research into isochroman derivatives has focused on their potential as anticancer agents.[6] Natural products and their synthetic analogs have demonstrated cytotoxicity against a range of human cancer cell lines, often acting through the induction of apoptosis (programmed cell death).[5][7]

A notable class of compounds, 8-amido isocoumarin derivatives, has shown potent cytotoxic and apoptotic effects against human breast cancer cell lines, including MCF-7 and MDA-MB-231.[5] These compounds exhibit promising selectivity, showing lower toxicity towards non-tumorigenic cells.[5] The mechanism of action is centered on the induction of apoptosis, a highly desirable trait for anticancer drugs as it minimizes the inflammation associated with other forms of cell death.[5]

Table 1: Cytotoxicity of Selected 8-Amido Isochroman Derivatives Against Breast Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

| S1 (N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide) | MCF-7 | 7.5 | Apoptosis Induction |

| S1 | MDA-MB-231 | 10.2 | Apoptosis Induction |

| S2 (N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide) | MCF-7 | 5.1 | Apoptosis Induction |

| S2 | MDA-MB-231 | 8.9 | Apoptosis Induction |

Data synthesized from studies on novel isocoumarin derivatives.[5]

Antimicrobial and Antifungal Properties

The isochroman scaffold is present in many natural products with inherent antimicrobial and antifungal activities.[2] Fungi, a rich source of these compounds, often produce them as a chemical defense mechanism.[8] This has inspired the development of synthetic isochroman-fused coumarin derivatives that show potent antifungal activity against pathogens like Rhizoctonia solani, a major threat in agriculture.[3] These compounds often exert their effect by inhibiting crucial fungal enzymes, such as CYP51, which is involved in sterol biosynthesis.[3]

Central Nervous System (CNS) and Neuroprotective Activity

Derivatives of the isochroman scaffold have been investigated for their effects on the central nervous system.[4] One of the most significant developments in this area is the discovery of CJ-17,493, a potent and selective neurokinin-1 (NK(1)) receptor antagonist.[9] This compound, featuring a complex isochroman structure, has demonstrated high affinity for the human NK(1) receptor (Ki = 0.2 nM) and potent anti-emetic activity in preclinical models.[9] Its development highlights the potential of the isochroman core in designing drugs that can cross the blood-brain barrier and modulate CNS targets.

Antihypertensive and Cardiovascular Effects

Certain isochroman derivatives have been explored for their potential in treating cardiovascular diseases, particularly hypertension.[4] For instance, 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP), a polyphenolic natural product, exhibits moderate antihypertensive activity.[10] By using XJP as a lead compound, researchers have designed and synthesized novel hybrids incorporating an arylpiperazine moiety, a known pharmacophore from the drug naftopidil.[10] These hybrid molecules act as α1-adrenergic receptor antagonists, leading to vasodilation and a significant reduction in blood pressure in spontaneously hypertensive rat models.[10]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of isochroman derivatives is intrinsically linked to their stereochemistry and substitution patterns.[11] Chirality plays a pivotal role; often, only one enantiomer of a chiral isochroman compound will exhibit the desired biological effect, underscoring the importance of stereoselective synthesis.[12]

Key SAR Observations:

-

Aromatic Ring Substitution: Hydroxyl, methoxy, and halogen groups on the benzene ring can significantly influence binding affinity and metabolic stability. For example, the position and nature of these substituents can dictate selectivity for different biological targets.

-

Pyran Ring Modifications: Substituents on the dihydropyran ring, particularly at the C3 and C4 positions, are crucial for modulating activity. The introduction of alkyl or aryl groups can enhance potency and alter the compound's pharmacokinetic profile.

-

Stereochemistry: The absolute configuration at chiral centers within the isochroman scaffold is often a critical determinant of biological activity. This is due to the specific three-dimensional arrangement required for optimal interaction with the binding sites of enzymes and receptors.[12]

dot digraph "SAR_Isochroman" { graph [fontname="Arial", fontsize=12, label="Key Structural Elements of the Isochroman Scaffold for Biological Activity", labelloc=t, pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Main Scaffold Node scaffold [label="Isochroman Core\n(Privileged Scaffold)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Key Modification Points aromatic [label="Aromatic Ring\n(Positions 5, 6, 7, 8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyran [label="Dihydropyran Ring\n(Positions 1, 3, 4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stereo [label="Stereochemistry\n(Chiral Centers)", fillcolor="#FBBC05", fontcolor="#202124"];

// Biological Outcomes activity [label="Pharmacological Activity\n(e.g., Anticancer, Antimicrobial)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships scaffold -> aromatic [label="Substitution here\nmodulates target selectivity"]; scaffold -> pyran [label="Substitution here\nimpacts potency & PK"]; scaffold -> stereo [label="Crucial for\nreceptor/enzyme binding"];

aromatic -> activity; pyran -> activity; stereo -> activity;

{rank=same; aromatic; pyran; stereo;} } act Caption: Logical relationship of isochroman structural modifications.

Synthetic Strategies and Experimental Protocols

The construction of the isochroman core is a key objective for organic chemists aiming to explore its therapeutic potential. Aromatic ketones and their derivatives are important precursors for many synthesis routes.[13] Modern synthetic methods focus on efficiency, stereocontrol, and functional group tolerance.[14]

Protocol: Synthesis of a 3-Isochromanone Core

This protocol outlines a general, modern approach for synthesizing the parent 3-isochromanone, a common intermediate, starting from o-tolylacetic acid.[14]

Step 1: Radical Chlorination

-

Dissolve o-tolylacetic acid (1 equivalent) in a suitable solvent such as fluorobenzene.

-

Add a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.1 equivalents).

-

Heat the mixture to 60-80 °C.

-

Slowly add sulphuryl chloride (SO2Cl2) (1.1 equivalents) to the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms 2-chloromethylphenylacetic acid.

Step 2: Intramolecular Cyclization

-

Once the chlorination is complete, cool the reaction mixture to room temperature.

-

Add a mild base, such as potassium bicarbonate (K2CO3) (2 equivalents), to the mixture.

-

Stir vigorously to facilitate the intramolecular cyclization. The base neutralizes the HCl byproduct and promotes the nucleophilic attack of the carboxylate on the benzylic chloride.

-

After the reaction is complete (monitored by TLC), perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure 3-isochromanone.

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: o-Tolylacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Radical Chlorination\n(SO2Cl2, AIBN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate:\n2-Chloromethylphenylacetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Intramolecular Cyclization\n(K2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Product: 3-Isochromanone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start -> step1 -> intermediate -> step2 -> product; } act Caption: Workflow for 3-isochromanone synthesis.

Protocol: Apoptosis Detection via Annexin V/PI Staining

This protocol is used to quantify the apoptotic effect of an isochroman derivative on cancer cells, as mentioned in Section 2.1.[5]

Step 1: Cell Culture and Treatment

-

Seed cancer cells (e.g., MCF-7) in a 6-well plate at a density of 2x10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with the isochroman compound at various concentrations (e.g., 0, 5, 10, 20 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

Step 2: Cell Harvesting and Staining

-

Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Step 3: Flow Cytometry Analysis

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Use the fluorescence channels to differentiate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Future Perspectives and Conclusion

The isochroman scaffold continues to be a highly valuable and versatile core in the field of drug discovery.[4] Its widespread presence in natural products with diverse biological activities underscores its evolutionary selection as a privileged structure for interacting with biological systems.[15] Future research will likely focus on:

-

Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes to access complex isochroman derivatives.[14]

-

Hybrid Molecules: Combining the isochroman scaffold with other known pharmacophores to create hybrid drugs with multi-target activities or improved pharmacokinetic properties.[10]

-

Target Deconvolution: Utilizing chemical biology approaches to identify the specific molecular targets of bioactive isochroman natural products, thereby elucidating their mechanisms of action.

References

-

Title: Research progress in biological activities of isochroman derivatives Source: PubMed URL: [Link]

-

Title: Research progress in biological activities of isochroman derivatives | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents Source: PubMed URL: [Link]

-

Title: Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates Source: PubMed URL: [Link]

-

Title: Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Examples of natural products and synthetic bioactive molecules bearing the isochroman core. Source: ResearchGate URL: [Link]

-

Title: Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor... Source: PubMed URL: [Link]

- Title: CN115611693B - Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound Source: Google Patents URL

-

Title: The Role of Isomerism in Biological Activity Source: Solubility of Things URL: [Link]

-

Title: Natural Products/Bioactive Compounds as a Source of Anticancer Drugs Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Exploring Bioinorganic Chemistry: Metals in Biological Systems and Medicine Source: Research and Reviews URL: [Link]

-

Title: Anticancer Activity of Natural Products and Related Compounds Source: MDPI URL: [Link]

-

Title: Scaffolds from biomaterials: Advantages and limitations in bone and tissue engineering Source: ResearchGate URL: [Link]

-

Title: Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Molecules | Special Issue : Natural Products in Anticancer Activity Source: MDPI URL: [Link]

-

Title: An Overview of Scaffolds and Biomaterials for Skin Expansion and Soft Tissue Regeneration: Insights on Zinc and Magnesium as New Potential Key Elements Source: PubMed Central URL: [Link]

-

Title: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN115611693B - Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Isochromanone Core: A Technical Guide to a Privileged Scaffold in Natural Products

Abstract

The isochromanone scaffold is a recurring and vital structural motif in a multitude of natural products, demonstrating a remarkable breadth of biological activities.[1] Isolated from an array of organisms including fungi, myxobacteria, plants, and marine life, these compounds have captured the attention of medicinal chemists and drug discovery professionals worldwide.[1][2] Their potent antifungal, antibacterial, cytotoxic, and anti-inflammatory properties position them as promising candidates for the development of novel therapeutics.[1][3][4] This technical guide provides a comprehensive exploration of natural products containing the isochromanone core, delving into their structural diversity, biosynthetic origins, biological significance, and the experimental methodologies pivotal to their study.

Introduction: The Architectural and Biological Significance of the Isochromanone Core

The isochromanone framework, a bicyclic lactone, represents a privileged scaffold in the theater of natural product chemistry.[5] Its inherent structural features provide a rigid backbone for diverse functionalization, leading to a vast array of derivatives with distinct stereochemistry and biological profiles. The journey of isochromanones in natural product science began with the isolation of mellein from the fungus Aspergillus melleus in 1933, a discovery that opened the floodgates to the identification of a plethora of related compounds.[5]